molecular formula C9H19NaO3S B152885 Sodium Nonane-1-sulfonate CAS No. 35192-74-6

Sodium Nonane-1-sulfonate

Cat. No. B152885
CAS RN: 35192-74-6
M. Wt: 230.3 g/mol
InChI Key: RUYRDULZOKULPK-UHFFFAOYSA-M
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Description

Sodium Nonane-1-sulfonate, also known as Sodium 1-nonanesulfonate, is a compound with the molecular formula C9H19NaO3S and a molecular weight of 230.298 . It is used as an ion-pair reagent for the separation of histidines using the HPLC technique . It is also used to study the relationship between circulating lipoprotein phospholipase A2 levels and coronary plaque volume .


Synthesis Analysis

Sodium Nonane-1-sulfonate can be synthesized from fatty amine (CnH2n+1NH2, n = 12, 14, 16, 18), acrylic acid, and sodium 3-chloro-2-hydroxypropyl sulfonate through a two-step reaction . Another method involves the conversion of alcohols to tosylamides .


Molecular Structure Analysis

The molecular structure of Sodium Nonane-1-sulfonate is represented by the SMILES notation: CCCCCCCCCS(=O)(=O)[O-].[Na+] .


Chemical Reactions Analysis

Sodium Nonane-1-sulfonate is used as an ionic surfactant to study the kinetics of micellization from ultrasonic relaxation studies .


Physical And Chemical Properties Analysis

Sodium Nonane-1-sulfonate is a fine white crystal that is soluble in water . It has a melting point of >300°C .

Safety and Hazards

Sodium Nonane-1-sulfonate should be kept away from heat and sources of ignition. It is advised not to ingest or breathe the dust. In case of ingestion, immediate medical advice should be sought .

Future Directions

Sodium Nonane-1-sulfonate is used in various research and development applications. Its use as an ion-pair reagent in the HPLC technique and its role in studying the relationship between circulating lipoprotein phospholipase A2 levels and coronary plaque volume are areas of ongoing research .

properties

IUPAC Name

sodium;nonane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O3S.Na/c1-2-3-4-5-6-7-8-9-13(10,11)12;/h2-9H2,1H3,(H,10,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYRDULZOKULPK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30956642
Record name Sodium nonane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30956642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium Nonane-1-sulfonate

CAS RN

35192-74-6
Record name 1-Nonanesulfonic acid, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035192746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium nonane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30956642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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